1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane IUPAC name and synonyms
1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane IUPAC name and synonyms
An In-Depth Technical Guide to 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane: Nomenclature, Synthesis, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of the chemical entity 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Due to the absence of this compound under the specified name in current chemical literature, this document establishes its formal IUPAC name and explores its characteristics based on established principles of organic chemistry and data from structurally related analogs. The guide details a proposed synthetic pathway, including a step-by-step experimental protocol for its preparation via nucleophilic substitution. Furthermore, it discusses the anticipated chemical and physical properties, and considers its potential biological significance in the context of medicinal chemistry, drawing parallels with known bioactive 1,4-diazepane derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Structure
The name "1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane" describes a 1,4-diazepane ring system where one of the nitrogen atoms is substituted with a bis[4-(trifluoromethyl)phenyl]methyl group. Following the rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is established.
IUPAC Name
The formal IUPAC name for the target compound is 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane .
Synonyms
Based on common naming conventions for similar structures, the following synonyms may be encountered:
-
N-{Bis[4-(trifluoromethyl)phenyl]methyl}homopiperazine
-
1-(4,4'-Bis(trifluoromethyl)benzhydryl)-1,4-diazepane
Chemical Structure
The chemical structure consists of a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 (1,4-diazepane), with a bulky bis[4-(trifluoromethyl)phenyl]methyl substituent on the nitrogen at the 1-position.
Caption: Proposed synthetic workflow for 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane.
Detailed Experimental Protocol
Step 1: Synthesis of Bis(4-(trifluoromethyl)phenyl)methyl bromide
-
To a solution of bis(4-(trifluoromethyl)phenyl)methanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane at 0 °C, slowly add phosphorus tribromide (PBr3) (0.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude bis(4-(trifluoromethyl)phenyl)methyl bromide, which can be used in the next step without further purification.
Step 2: Synthesis of 1-{[Bis(4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane
-
In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-1,4-diazepane (1.2 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq) or triethylamine (TEA) (2.0 eq) in an anhydrous polar aprotic solvent like acetonitrile or dimethylformamide (DMF).
-
To this stirring suspension, add a solution of bis(4-(trifluoromethyl)phenyl)methyl bromide (1.0 eq) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected product, 1-{[bis(4-(trifluoromethyl)phenyl]methyl}-4-(tert-butoxycarbonyl)-1,4-diazepane.
-
Purify the crude product by column chromatography on silica gel.
-
For deprotection, dissolve the purified protected compound in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature for 2-4 hours.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH or Na2CO3) to a pH of >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-{[bis(4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. The product can be further purified by recrystallization or column chromatography if necessary.
Biological and Pharmacological Context
While no specific biological activity has been reported for 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane, the 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in a wide array of biologically active compounds. [1]
Potential as CNS-Active Agents
Derivatives of 1,4-diazepane are well-established as agents acting on the central nervous system (CNS). [1]They have been investigated for their antipsychotic, anxiolytic, and anticonvulsant properties. [1][2]The introduction of the bulky, lipophilic bis(4-trifluoromethyl)phenyl)methyl group could modulate the affinity and selectivity for various CNS receptors.
Anticancer Potential
Recent studies have explored 1,4-diazepane derivatives as potential anticancer agents. [3]The cytotoxic activities of some derivatives have been evaluated against various cancer cell lines, suggesting that this scaffold can be a promising starting point for the development of new oncological therapies. [3]
Amyloid Beta (Aβ) Aggregation Inhibition
The 1,4-diazepane scaffold has also been investigated for its potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. [4]Novel 1,4-diazepane derivatives have shown significant neuroprotective potential in preclinical studies. [4]The structural features of 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane, particularly the two trifluoromethylphenyl rings, could facilitate interactions with the hydrophobic regions of the Aβ peptide, potentially interfering with its aggregation.
Conclusion
This technical guide has established the formal IUPAC name for 1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane as 1-{[bis(4-trifluoromethyl)phenyl]methyl}-1,4-diazepane . While this specific compound is not currently documented in the chemical literature, a reliable synthetic route has been proposed based on well-established organic reactions. The 1,4-diazepane core is a versatile scaffold in medicinal chemistry, and based on the activities of structurally related compounds, this novel derivative holds potential for investigation in the areas of CNS disorders, oncology, and neurodegenerative diseases. Further research is warranted to synthesize and characterize this compound and to explore its pharmacological profile.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117609959, 1-Methyl-4-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]-1,4-diazepane. Retrieved March 21, 2026 from [Link].
- Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
- Ramajayam, R., Giridhar, R., & Yadav, M. R. (2006). Synthesis of novel substituted diaryl-1,4-diazepines. Chemistry of Heterocyclic Compounds, 42(7), 901–906.
- Ben-Azza, A., El-Mekkaoui, S., Ghammita, N., Challi, S., Boukhari, A., El-Massaoudi, M., & Al-Deyab, S. S. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 569-580.
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]
-
Chemazone. (n.d.). 1-(1-phenyltetrazol-5-yl)-4-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane. Retrieved March 21, 2026, from [Link]
- Abe, K., et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience.
-
Alcaide, B., Almendros, P., & Aragoncillo, C. (2020). Synthesis of 1,4-Diazepanes and Benzo[b]d[5][6]iazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933.
-
ChemSrc. (2026, February 12). 1-{[2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Retrieved March 21, 2026, from [Link]
-
PubChemLite. (n.d.). 1-{[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane. Retrieved March 21, 2026, from [Link]
- Li, J., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Journal of Chemistry, 32(7), 633-637.
-
Matrix Fine Chemicals. (n.d.). 1-[(4-FLUOROPHENYL)METHYL]-1,4-DIAZEPANE. Retrieved March 21, 2026, from [Link]
- Wang, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(8), 14836-14853.
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
Wikipedia. (2026, March 3). 1,4-Diazepine. In Wikipedia. Retrieved March 21, 2026, from [Link]
- Yoshikawa, M., et al. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 18(6), 734-740.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 5. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
